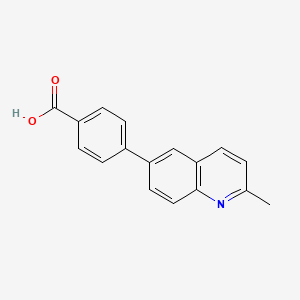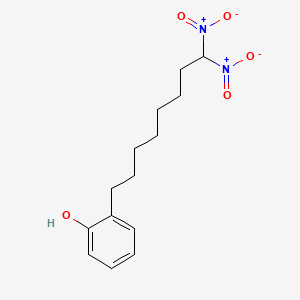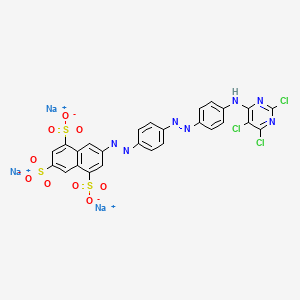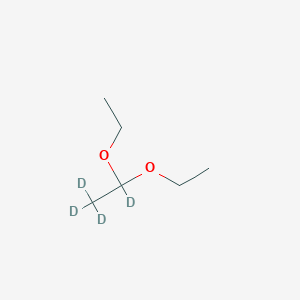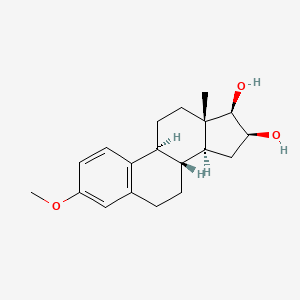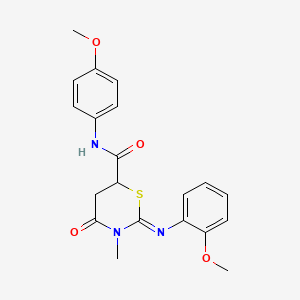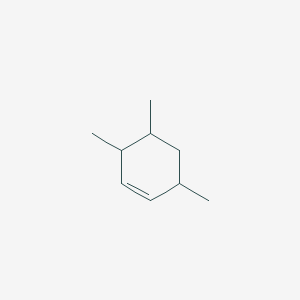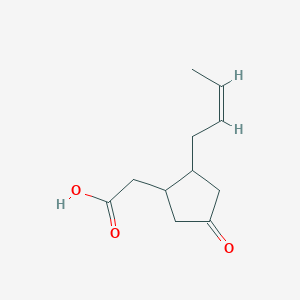![molecular formula C61H96O27 B13821767 [(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B13821767.png)
[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenacissoside X is a bioactive compound isolated from the traditional Chinese medicinal plant Marsdenia tenacissima . This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of various diseases such as asthma, tracheitis, and rheumatism . Tenacissoside X is a pregnane glycoside, a class of compounds known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenacissoside X involves multiple steps, starting from the extraction of Marsdenia tenacissima. The plant material is typically subjected to solvent extraction using methanol or ethanol, followed by purification processes such as column chromatography . The specific synthetic routes and reaction conditions for Tenacissoside X are not extensively documented in the literature, indicating a need for further research in this area.
Industrial Production Methods: Industrial production of Tenacissoside X is primarily based on the extraction and purification from Marsdenia tenacissima. The process involves large-scale solvent extraction, followed by advanced purification techniques to isolate the compound in high purity . The stability of Tenacissoside X is maintained by storing it at 4°C and protecting it from light .
Chemical Reactions Analysis
Types of Reactions: Tenacissoside X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationship .
Common Reagents and Conditions: Common reagents used in the reactions involving Tenacissoside X include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed: The major products formed from the reactions of Tenacissoside X depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Scientific Research Applications
Tenacissoside X has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Tenacissoside X is used as a model compound to study the structure-activity relationship of pregnane glycosides. Researchers investigate its chemical properties and reactions to develop new derivatives with enhanced biological activities .
Biology: In biological research, Tenacissoside X is studied for its potential to modulate various biological pathways. It has been shown to exhibit anti-inflammatory, antioxidant, and immunomodulatory effects, making it a valuable compound for studying cellular mechanisms .
Medicine: In medicine, Tenacissoside X is explored for its therapeutic potential in treating diseases such as cancer, asthma, and rheumatism. Its ability to induce apoptosis and inhibit autophagy in cancer cells has been particularly noteworthy . Additionally, it is being investigated for its potential to enhance the efficacy of existing chemotherapeutic agents .
Industry: In the industrial sector, Tenacissoside X is used in the development of functional products, pharmaceuticals, and personal care products. Its bioactive properties make it a valuable ingredient in formulations aimed at improving health and wellness .
Mechanism of Action
Tenacissoside X is part of a larger group of pregnane glycosides isolated from Marsdenia tenacissima. Similar compounds include Tenacissoside G, Tenacissoside H, and Tenacissoside I . While these compounds share a common structural framework, Tenacissoside X is unique in its specific biological activities and therapeutic potential . The differences in their molecular structures and the resulting variations in biological effects highlight the importance of studying each compound individually.
Comparison with Similar Compounds
- Tenacissoside G
- Tenacissoside H
- Tenacissoside I
- Marsdeosides A-I
Properties
Molecular Formula |
C61H96O27 |
|---|---|
Molecular Weight |
1261.4 g/mol |
IUPAC Name |
[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate |
InChI |
InChI=1S/C61H96O27/c1-27-48(34(75-7)22-40(78-27)81-33-16-17-57(5)32(21-33)15-18-60(73)38(57)24-39(84-53(71)31-13-11-10-12-14-31)58(6)59(72,30(4)64)19-20-61(58,60)74)85-41-23-35(76-8)49(28(2)79-41)86-56-47(70)52(77-9)50(29(3)80-56)87-55-46(69)44(67)51(37(26-63)83-55)88-54-45(68)43(66)42(65)36(25-62)82-54/h10-14,27-30,32-52,54-56,62-70,72-74H,15-26H2,1-9H3/t27-,28-,29-,30+,32+,33+,34-,35-,36-,37-,38-,39-,40+,41+,42-,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,54+,55+,56+,57+,58-,59-,60+,61-/m1/s1 |
InChI Key |
MNADKAKBYPRBPD-DOAINUNQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@]4([C@@H]3C[C@H]([C@]5([C@@]4(CC[C@]5([C@H](C)O)O)O)C)OC(=O)C6=CC=CC=C6)O)C)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)OC)O)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CC(C5(C4(CCC5(C(C)O)O)O)C)OC(=O)C6=CC=CC=C6)O)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


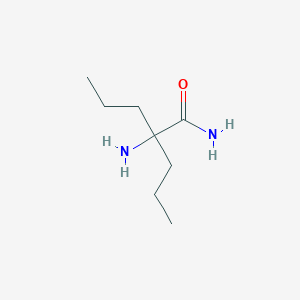
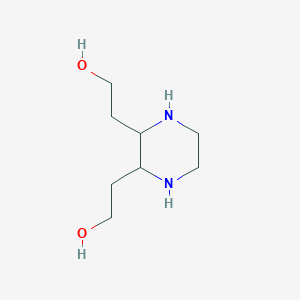
![1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)
![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)
